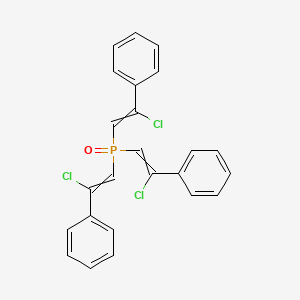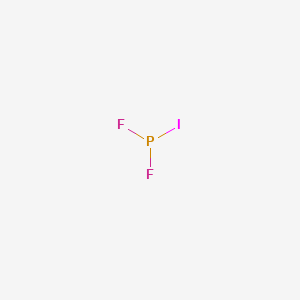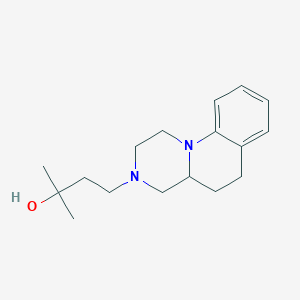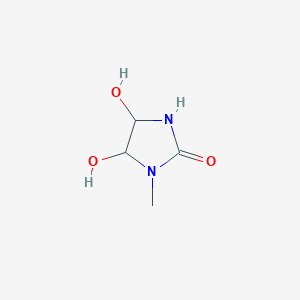![molecular formula C9H12S2 B14713103 [Bis(methylsulfanyl)methyl]benzene CAS No. 14252-44-9](/img/structure/B14713103.png)
[Bis(methylsulfanyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methyl]benzene typically involves the reaction of benzene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of benzene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
[Bis(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Bromine in carbon tetrachloride under UV light for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated benzene derivatives.
科学的研究の応用
[Bis(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [Bis(methylsulfanyl)methyl]benzene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
類似化合物との比較
Similar Compounds
- 1,4-Difluoro-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-3-(methylsulfanyl)benzene
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene
Uniqueness
[Bis(methylsulfanyl)methyl]benzene is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties compared to similar compounds. These properties include enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry .
特性
CAS番号 |
14252-44-9 |
|---|---|
分子式 |
C9H12S2 |
分子量 |
184.3 g/mol |
IUPAC名 |
bis(methylsulfanyl)methylbenzene |
InChI |
InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChIキー |
MNBBRXLSLIDMHY-UHFFFAOYSA-N |
正規SMILES |
CSC(C1=CC=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



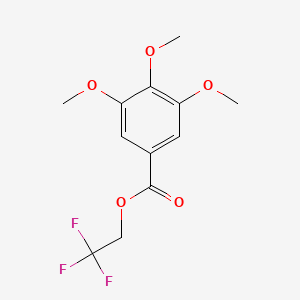
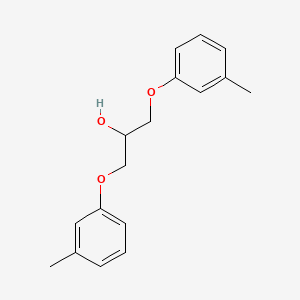

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
